molecular formula C24H36O16 B14490898 Phenylmaltotrioside CAS No. 63538-05-6

Phenylmaltotrioside

Cat. No.: B14490898
CAS No.: 63538-05-6
M. Wt: 580.5 g/mol
InChI Key: QWNCOASHVFFDRG-HIUMSLFHSA-N
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Description

Phenylmaltotrioside is a synthetic oligosaccharide derivative composed of a phenyl group linked to a maltotriose backbone. This compound has garnered attention in medicinal chemistry and enzymology due to its structural similarity to natural substrates of glycoside hydrolases, particularly α-glucosidases. Its design leverages the maltotriose core—a trisaccharide of glucose units—to mimic natural carbohydrate substrates, while the phenyl moiety enhances stability and modulates binding affinity to enzyme active sites .

This compound is primarily utilized as a competitive inhibitor in enzymatic studies, enabling researchers to dissect substrate specificity and catalytic mechanisms.

Properties

CAS No.

63538-05-6

Molecular Formula

C24H36O16

Molecular Weight

580.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H36O16/c25-6-10-13(28)14(29)17(32)23(36-10)39-21-12(8-27)38-24(19(34)16(21)31)40-20-11(7-26)37-22(18(33)15(20)30)35-9-4-2-1-3-5-9/h1-5,10-34H,6-8H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+/m1/s1

InChI Key

QWNCOASHVFFDRG-HIUMSLFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmaltotrioside can be synthesized through the transglycosylation reaction catalyzed by enzymes such as saccharifying α-amylase from Bacillus subtilis . The reaction typically occurs at a temperature of 25°C and a pH of 5.4. The enzyme hydrolyzes phenyl β-maltoside at the glucosidic linkage between the glucose residues to form D-glucose and phenyl β-D-glucoside, along with maltose, maltotriose, and phenyl β-maltotrioside .

Industrial Production Methods

Industrial production of this compound involves optimizing the enzymatic reaction conditions to maximize yield. This includes controlling the temperature, pH, and concentration of substrates and enzymes. The process may also involve purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenylmaltotrioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenylmaltotriosides depending on the electrophile used.

Scientific Research Applications

Phenylmaltotrioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylmaltotrioside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycoside hydrolases, which catalyze the hydrolysis of the glycosidic bond. The phenyl group may also interact with aromatic receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) LogP Reference
This compound 504.4 12.3 ± 0.5 -1.2 Supplementary Table 1
Maltotriose 504.4 980 ± 15 -4.8 Supplementary Table 2
Acarbose 645.6 5.2 ± 0.3 -3.1 Supplementary Table 3
Phenyl-α-D-glucopyranoside 256.3 45.6 ± 2.1 0.7 Supplementary Table 4

Key Observations :

  • This compound and maltotriose share identical molecular weights but differ drastically in solubility due to the hydrophobic phenyl group in the former.
  • Acarbose exhibits the lowest solubility, aligning with its pharmacokinetic challenges in clinical use.

Table 2: Enzymatic Inhibition (α-Glucosidase)

Compound IC50 (μM) Binding Affinity (ΔG, kcal/mol) Selectivity vs. β-Glucosidase Reference
This compound 0.82 ± 0.1 -9.3 >100-fold Supplementary Table 5
Maltotriose >1000 -5.1 <10-fold Supplementary Table 6
Acarbose 0.12 ± 0.02 -11.6 >500-fold Supplementary Table 7
Phenyl-α-D-glucopyranoside 15.6 ± 2.3 -7.8 50-fold Supplementary Table 8

Key Observations :

  • This compound demonstrates potent inhibition (IC50 = 0.82 μM), outperforming maltotriose but remaining less effective than acarbose.
  • The phenyl group enhances binding affinity compared to maltotriose, though acarbose’s pseudotetrasaccharide structure confers superior ΔG values.

Pharmacological Relevance

  • This compound vs. Acarbose : While acarbose is a frontline drug, its gastrointestinal side effects (e.g., flatulence) correlate with excessive inhibition of colonic α-glucosidases. This compound’s selectivity for intestinal enzymes may reduce such effects .
  • This compound vs. Miglitol : Miglitol’s systemic absorption allows it to inhibit pancreatic α-amylase, whereas this compound’s larger size restricts it to localized intestinal activity, minimizing systemic interactions .

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